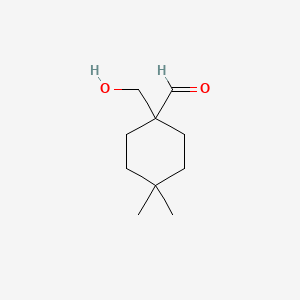

1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

Description

1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a hydroxymethyl (-CH₂OH) and a carbaldehyde (-CHO) group on the same carbon atom of a 4,4-dimethyl-substituted cyclohexane ring. This structure imparts unique reactivity and polarity, making it relevant in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-9(2)3-5-10(7-11,8-12)6-4-9/h7,12H,3-6,8H2,1-2H3 |

InChI Key |

JWDBMOIQSQXMEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)(CO)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the hydroxymethylation of 4,4-dimethylcyclohexanone followed by oxidation. One common method includes:

Hydroxymethylation: The reaction of 4,4-dimethylcyclohexanone with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group.

Oxidation: The hydroxymethylated product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: 1-(Carboxymethyl)-4,4-dimethylcyclohexane.

Reduction: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-methanol.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Potential use in the development of new materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its reactivity due to the presence of both hydroxymethyl and carbaldehyde groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS 16690-03-2)

This compound shares the 4,4-dimethylcyclohexane backbone and a carbaldehyde group but replaces the hydroxymethyl group with two ketone (oxo) groups at positions 2 and 6. Key differences include:

- Reactivity : The presence of two electron-withdrawing ketone groups increases electrophilicity at the carbaldehyde, enhancing its susceptibility to nucleophilic attack compared to the hydroxymethyl analog.

- Stability : The conjugated ketone groups may stabilize the cyclohexane ring via resonance, whereas the hydroxymethyl group in the target compound could introduce steric hindrance or hydrogen-bonding interactions .

- Applications: The dioxo derivative is more likely to participate in condensation reactions (e.g., Knoevenagel), while the hydroxymethyl-carbaldehyde combination in the target compound may favor applications in crosslinking or polymer chemistry.

Diethyl-1,2-cyclohexanedicarboxylate (CAS not specified)

This ester-functionalized cyclohexane lacks the aldehyde and hydroxymethyl groups but shares a substituted cyclohexane framework. Comparisons highlight:

- Synthetic Utility : The ester compound is typically used as a building block in Diels-Alder reactions, whereas the target’s aldehyde group could serve as a precursor for imine or hydrazone formation .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Reactivity |

|---|---|---|---|---|

| 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde | Not available | C₁₀H₁₆O₂ | -CHO, -CH₂OH | Aldehyde oxidation, hydrogen bonding |

| 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde | 16690-03-2 | C₁₀H₁₂O₃ | -CHO, 2× -C=O | Electrophilic substitution, condensation |

| Diethyl-1,2-cyclohexanedicarboxylate | Not specified | C₁₂H₁₈O₄ | 2× -COOEt | Diels-Alder, hydrolysis |

Q & A

Q. Methodological Recommendations

- Perform kinetic studies under varied conditions (solvent, temperature, catalyst).

- Validate results with computational tools (e.g., Gaussian or ORCA) to model transition states .

How can computational chemistry predict the biological activity of 1-(hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde?

Q. Advanced Methodology

- Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., aldehyde dehydrogenases). The compound’s rigid cyclohexane backbone may limit binding flexibility compared to linear analogs .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.1 indicates moderate membrane permeability) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and stability .

What safety protocols are essential for handling 1-(hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde?

Q. Basic Safety Measures

Q. Advanced Risk Mitigation

- Toxicity screening : Conduct Ames tests for mutagenicity, given structural similarity to α,β-unsaturated aldehydes .

- Spill management : Neutralize with sodium bisulfite to convert residual aldehyde into non-volatile derivatives .

How does the hydroxymethyl group influence the compound’s participation in multicomponent reactions (MCRs)?

Mechanistic Insight

The hydroxymethyl group can act as a hydrogen-bond donor, directing regioselectivity in Ugi or Passerini reactions. For example:

- Ugi reaction : The aldehyde reacts with amines, while the hydroxymethyl group stabilizes intermediates via intramolecular H-bonding, favoring five-membered ring formation .

- Kinetic vs. thermodynamic control : Steric effects from dimethyl groups may slow reaction rates, requiring extended reaction times (48–72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.